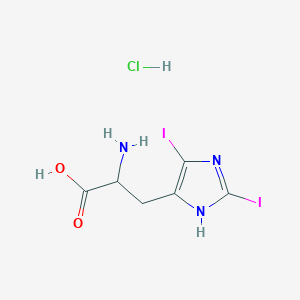
1-Bromo-2-chloro-5-(chloromethyl)-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-chloro-5-(chloromethyl)-3-methoxybenzene is an organic compound with the molecular formula C8H8BrCl2O It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, chloromethyl, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-chloro-5-(chloromethyl)-3-methoxybenzene can be synthesized through a multi-step process involving the bromination, chlorination, and methoxylation of benzene derivatives. One common method involves the following steps:
Bromination: Benzene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to form bromobenzene.
Chlorination: Bromobenzene is then chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to form 1-bromo-2-chlorobenzene.
Chloromethylation: The 1-bromo-2-chlorobenzene is subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Methoxylation: Finally, the compound is methoxylated using methanol and a base such as sodium methoxide to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification steps such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-chloro-5-(chloromethyl)-3-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or amines can be used under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used under mild conditions.
Major Products Formed
Substitution: Products include derivatives with different functional groups such as amines, nitriles, or ethers.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include dehalogenated compounds or reduced chloromethyl groups.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-chloro-5-(chloromethyl)-3-methoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-chloro-5-(chloromethyl)-3-methoxybenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-chloro-5-(chloromethyl)-3-methoxybenzene can be compared with similar compounds such as:
1-Bromo-2-chloro-3-methylbenzene: Similar structure but lacks the methoxy and chloromethyl groups.
1-Bromo-4-chloro-2-methylbenzene: Similar structure but lacks the methoxy and chloromethyl groups.
1-Bromo-2-chloro-5-fluorobenzene: Similar structure but has a fluorine atom instead of the methoxy and chloromethyl groups.
Eigenschaften
Molekularformel |
C8H7BrCl2O |
|---|---|
Molekulargewicht |
269.95 g/mol |
IUPAC-Name |
1-bromo-2-chloro-5-(chloromethyl)-3-methoxybenzene |
InChI |
InChI=1S/C8H7BrCl2O/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3H,4H2,1H3 |
InChI-Schlüssel |
LVJMHPKINWJJLL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)CCl)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


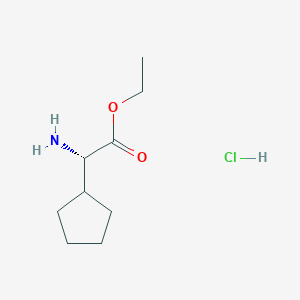
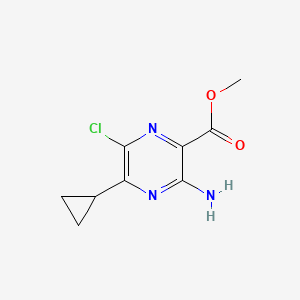

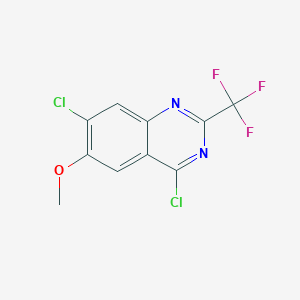

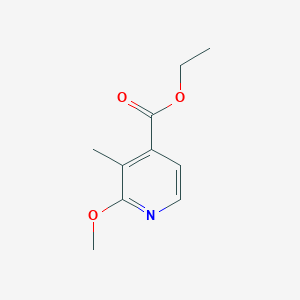
![5-Hydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B13657353.png)
![benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate](/img/structure/B13657358.png)

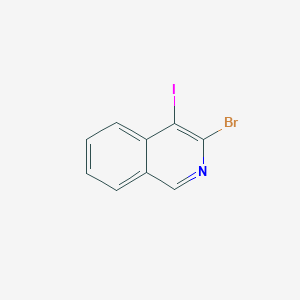
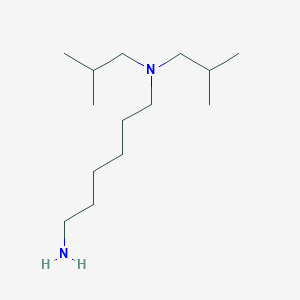
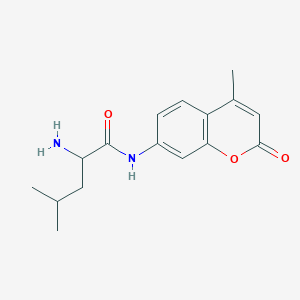
![2-[(Ethylcarbamoyl)amino]hexanoic acid](/img/structure/B13657383.png)
